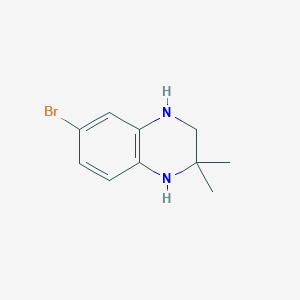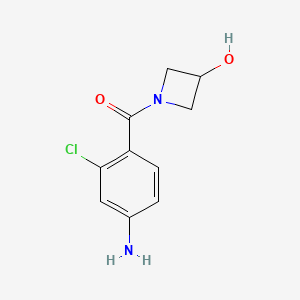
Sodium 4-(2-ethoxy-5-methylphenyl)-4-hydroxybutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 4-(2-ethoxy-5-methylphenyl)-4-hydroxybutanoate is a chemical compound with a complex structure that includes an ethoxy group, a methylphenyl group, and a hydroxybutanoate group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-(2-ethoxy-5-methylphenyl)-4-hydroxybutanoate typically involves the reaction of 2-ethoxy-5-methylphenol with butanoic acid under specific conditions. The reaction is catalyzed by a base, such as sodium hydroxide, to facilitate the formation of the sodium salt. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets industry standards.
化学反応の分析
Types of Reactions
Sodium 4-(2-ethoxy-5-methylphenyl)-4-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Sodium 4-(2-ethoxy-5-methylphenyl)-4-hydroxybutanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of Sodium 4-(2-ethoxy-5-methylphenyl)-4-hydroxybutanoate involves its interaction with specific molecular targets. The compound can modulate enzyme activities by binding to active sites or altering enzyme conformations. Additionally, it can influence cellular signaling pathways, leading to changes in gene expression and cellular metabolism.
類似化合物との比較
Similar Compounds
- Sodium 3-[(4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl)azo]benzenesulphonate
- Sodium 4-chloro-3-[(4-ethoxyphenyl)azo]phenylazo]benzenesulfonate
- Sodium hydrogen 9-sulphonatooctadecenoate
Uniqueness
Sodium 4-(2-ethoxy-5-methylphenyl)-4-hydroxybutanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups allows for versatile reactivity and a broad range of applications, setting it apart from similar compounds.
特性
分子式 |
C13H17NaO4 |
|---|---|
分子量 |
260.26 g/mol |
IUPAC名 |
sodium;4-(2-ethoxy-5-methylphenyl)-4-hydroxybutanoate |
InChI |
InChI=1S/C13H18O4.Na/c1-3-17-12-6-4-9(2)8-10(12)11(14)5-7-13(15)16;/h4,6,8,11,14H,3,5,7H2,1-2H3,(H,15,16);/q;+1/p-1 |
InChIキー |
CKJHSFMPNMVPKY-UHFFFAOYSA-M |
正規SMILES |
CCOC1=C(C=C(C=C1)C)C(CCC(=O)[O-])O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![rac-methyl (1R,1'R,2S,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylate](/img/structure/B13507884.png)


![(1R,5R,6R)-6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13507892.png)
